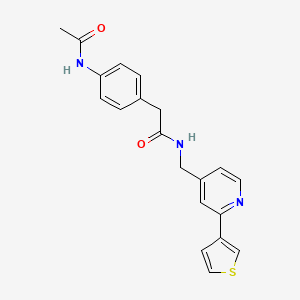![molecular formula C12H17ClN2O B2386303 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 1431964-26-9; 862874-68-8](/img/structure/B2386303.png)
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
概要
説明
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is a chemical compound that features a chloro-substituted phenyl ring connected to a pyrrolidine moiety via an ethoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxyaniline and 2-pyrrolidineethanol.
Etherification: The hydroxyl group of 3-chloro-4-hydroxyaniline is converted to an ethoxy group using 2-pyrrolidineethanol in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylamine derivatives.
科学的研究の応用
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing novel therapeutic agents, particularly in the development of antitumor and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
作用機序
The mechanism of action of 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
- 3-Chloro-4-(2-pyridinylethoxy)phenylamine
Uniqueness
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical and pharmacological properties compared to other similar compounds. The non-planarity of the pyrrolidine ring can lead to different binding modes and biological activities.
特性
CAS番号 |
1431964-26-9; 862874-68-8 |
|---|---|
分子式 |
C12H17ClN2O |
分子量 |
240.73 |
IUPAC名 |
3-chloro-4-(2-pyrrolidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 |
InChIキー |
ZLPPXBYGAJAUJR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)N)Cl |
溶解性 |
not available |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)


![N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2386226.png)

![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)
![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)


![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
